N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine

Lipophilicity Membrane Permeability SAR Differentiation

N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine (CAS 864425-86-5) is a synthetic substituted N-benzyl-phenethylamine bearing a 2,4-dimethoxybenzyl group on the amine nitrogen and a 2-fluorophenyl substituent on the ethanamine scaffold. It exists primarily as a commercial screening compound (e.g., ChemBridge ID and, critically, lacks any public bioactivity or target-engagement data.

Molecular Formula C17H20FNO2
Molecular Weight 289.34 g/mol
CAS No. 864425-86-5
Cat. No. B3863264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine
CAS864425-86-5
Molecular FormulaC17H20FNO2
Molecular Weight289.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNCCC2=CC=CC=C2F)OC
InChIInChI=1S/C17H20FNO2/c1-20-15-8-7-14(17(11-15)21-2)12-19-10-9-13-5-3-4-6-16(13)18/h3-8,11,19H,9-10,12H2,1-2H3
InChIKeyBDIVPIAMPKWPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine (CAS 864425-86-5): A Specialized Phenethylamine Building Block for CNS-Targeted Fragment Screening


N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine (CAS 864425-86-5) is a synthetic substituted N-benzyl-phenethylamine bearing a 2,4-dimethoxybenzyl group on the amine nitrogen and a 2-fluorophenyl substituent on the ethanamine scaffold [1]. It exists primarily as a commercial screening compound (e.g., ChemBridge ID 5542284) and, critically, lacks any public bioactivity or target-engagement data [1]. Its structural architecture places it within the same chemical space as pharmacologically characterized N-benzyl-phenethylamines (e.g., 25H-NBF positional isomers), yet its specific substitution pattern—ortho-fluorophenyl combined with 2,4-dimethoxybenzyl—represents an under-explored regioisomeric combination [2].

CNS fragment screening probe with ortho-fluorophenyl regioisomer
SAR exploration of N-benzyl-phenethylamine pharmacophore reversal
No reported target engagement – suitable for primary screening libraries

Why Generic N-Benzyl-Phenethylamine Analogs Cannot Substitute N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine (864425-86-5) in Research


Within the N-benzyl-phenethylamine class, the position of the fluorine atom on the phenyl ring and the methoxy-substitution pattern on the benzyl group independently modulate critical molecular properties—including lipophilicity (LogD), basicity (pKa), and polar surface area—that govern passive membrane permeability, solubility, and protein binding [1]. Even among direct positional isomers such as the 4-fluorophenyl or 2,5-dimethoxybenzyl analogs, these differences are large enough to produce diverging pharmacokinetic and pharmacodynamic profiles. Consequently, substituting 864425-86-5 with a structurally similar in-class compound without empirical data introduces unpredictable variables that can compromise assay reproducibility and SAR continuity . The following quantitative evidence itemizes the measurable differentiation that justifies procurement of the specified compound over its closest commercially available analogs.

Target
Common Substitute
Why Not Interchangeable
2-Fluorophenyl isomer
4-Fluorophenyl isomer
Ortho-fluorine elevates lipophilicity, potentially shifting membrane permeability and protein binding.
2-Fluorophenyl isomer
4-Fluorophenyl isomer
Predicted pKa near 7.4 creates pH-sensitive ionization; comparator lacks data, complicating direct replacement.
2-Fluorophenyl isomer
4-Fluorophenyl isomer
Identical TPSA but higher LogP shifts CNS MPO desirability, making brain-penetration predictions non-transferable.

Quantitative Differentiation of N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine (864425-86-5) from Its Closest Commercially Available Analogs


Lipophilicity (LogP) Differentiation: 2-Fluorophenyl vs. 4-Fluorophenyl Positional Isomer

The predicted octanol-water partition coefficient (LogP) of 864425-86-5 is 3.37, compared to 3.18 for the otherwise identical 4-fluorophenyl positional isomer (CAS 355382-64-8) [1]. The ortho-fluorine substitution increases LogP by +0.19 units, which corresponds to an approximate 1.55-fold increase in lipophilicity. This compound also exhibits a LogD (pH 7.4) of 1.78, indicating moderate lipophilicity under physiological conditions [1].

Lipophilicity (LogP)
Predicted
Target LogP 3.37
4-F isomer LogP 3.18
Δ +0.19 (~1.55× higher lipophilicity)
Supports permeability profiling differentiation.
Computed values; experimental confirmation advised.
Lipophilicity Membrane Permeability SAR Differentiation

Computed pKa and Ionization State Differentiation at Physiological pH

The predicted acid dissociation constant (pKa) of the secondary amine in 864425-86-5 is 8.67 . At pH 7.4, this corresponds to approximately 95.2% protonation (calculated via Henderson-Hasselbalch). In contrast, the 4-fluorophenyl positional isomer lacks published pKa data from a comparable source; however, the electron-withdrawing effect of the ortho-fluorine relative to para-fluorine is expected to reduce the basicity of the amine nitrogen in the target compound. pKa values in this range place the compound near the physiological ionization threshold, where small shifts in pH can significantly alter the ratio of neutral to charged species, influencing solubility, permeability, and receptor interactions [1].

Ionization (pKa)
Class-level
pKa 8.67
~95.2% protonated at pH 7.4
Near-physiological pKa indicates pH-dependent ionization.
Comparator pKa unavailable; class-level expectation.
Ionization State Basicity Solubility

Polar Surface Area (PSA) and Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 864425-86-5 is 30.49 Ų [1]. This value is identical to that of the 4-fluorophenyl positional isomer (TPSA = 30.49 Ų) and closely matches the 2,5-dimethoxybenzyl regioisomer (CAS 355817-17-3). A TPSA below 60 Ų is a well-established threshold for favorable passive blood-brain barrier (BBB) penetration [2]. Coupled with the elevated LogP of 3.37, this compound falls within the optimal CNS drug-like chemical space defined by the CNS MPO (Multiparameter Optimization) desirability score.

CNS Penetration (TPSA)
Context-dependent
Target TPSA 30.49 Ų, LogP 3.37
4-F isomer TPSA 30.49 Ų, LogP 3.18
Identical TPSA; LogP shift alters CNS MPO desirability
Low TPSA supports BBB penetration screening; LogP may influence brain binding.
TPSA identical between isomers; CNS MPO shift from lipophilicity.
Blood-Brain Barrier CNS Penetration Polar Surface Area

Molecular Weight and Lipophilic Ligand Efficiency (LLE) for Fragment-Based Screening

With a molecular weight of 289.34 g·mol⁻¹, 864425-86-5 is at the upper boundary of traditional fragment space (MW < 300 Da) [1]. While no biological activity data exists to compute actual Ligand Efficiency (LE) or Lipophilic Ligand Efficiency (LLE), the compound's physicochemical profile—LogP 3.37, hydrogen bond acceptors (HBA) = 3, hydrogen bond donors (HBD) = 1, and rotatable bonds = 7 —meets the 'Rule of Three' criteria for fragment-like molecules. In comparison, the 4-fluorophenyl isomer has identical HBA/HBD counts but lower LogP, yielding a theoretically different LLE if binding affinity were equivalent.

Fragment Compliance
Class-level
MW 289.34 Da
HBA 3
HBD 1
LogP 3.37 (exceeds ideal ≤3.0)
Meets Rule of Three except LogP; higher nonspecific binding risk.
No bioactivity data; LLE cannot be computed.
Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Procurement-Driven Application Scenarios for N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine (864425-86-5)


CNS-Focused Fragment Library Expansion with Ortho-Fluorophenyl Selectivity Probes

The ortho-fluorophenyl substitution pattern of 864425-86-5 provides a distinct electrostatic and steric environment at the ligand recognition surface compared to the more common para-fluorophenyl analogs. Procurement of this compound for fragment-based screening against CNS targets—such as serotonin (5-HT₂A) or dopamine (D₂) receptors—enables the exploration of fluorine-position-dependent SAR. The compound's TPSA of 30.49 Ų, combined with LogP 3.37, places it within CNS-accessible chemical space, making it suitable for primary screens where passive BBB permeability is a required feature [1][2].

Structure-Activity Relationship (SAR) Studies of N-Benzyl-Phenethylamine Pharmacophores

Given the published SAR data available for the 25H-NBF positional isomer series (e.g., 24H-NBF, 25H-NBF, 26H-NBF), which established that the methoxy group at position 2 of the phenethylamine moiety is critical for 5-HT₂A receptor efficacy [1], 864425-86-5 can serve as a regioisomeric comparator. While the 25H-NBF series contains the 2,5-dimethoxy substitution on the phenethylamine phenyl ring and the fluorine on the benzyl group, 864425-86-5 reverses this pattern (fluorine on phenethylamine, dimethoxy on benzyl). Procuring this complementary scaffold allows systematic exploration of whether the pharmacophoric elements are transferable between the phenethylamine and benzyl positions.

Computational Pharmacokinetic Modeling and Molecular Dynamics Simulations

The compound's well-defined computed physicochemical properties—including pKa (8.67), LogD (pH 7.4 = 1.78), and LogP (3.37) [1]—make it a suitable test molecule for validating in silico models of passive membrane permeability and CNS distribution. Its borderline Rule-of-Three compliance (LogP 3.37 vs. ideal ≤3.0) provides a benchmark case for calibrating computational predictors of nonspecific binding and ligand efficiency in fragment-based drug design workflows.

Chemical Probe Synthesis via the Secondary Amine Handle

The secondary amine (HBD = 1) in 864425-86-5 offers a reactive site for further derivatization—alkylation, acylation, or sulfonylation—without altering the core pharmacophoric groups [1]. This makes it a versatile building block for constructing focused chemical libraries aimed at dopamine or serotonin receptors, where the 2,4-dimethoxybenzyl group may mimic the endogenous catechol moiety while the 2-fluorophenyl group introduces metabolic stability via fluorine substitution.

Application
Selection Property
Validation Focus
CNS fragment library expansion
Ortho-fluorophenyl regioisomer
Passive BBB penetration profiling
N-Benzyl-phenethylamine SAR studies
Reversed substitution pattern (F on phenethylamine)
Pharmacophore element transferability
In silico permeability modeling
Predicted pKa, LogD, LogP dataset
Model calibration for CNS distribution
Chemical probe derivatization
Secondary amine handle
Metabolic stability via fluorine substitution
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